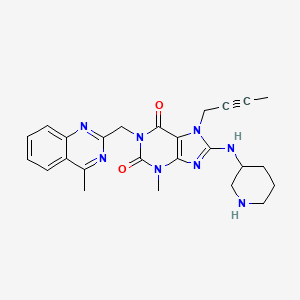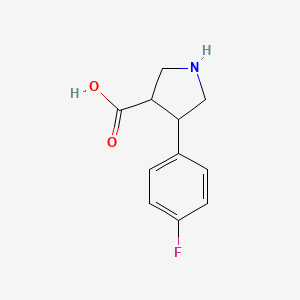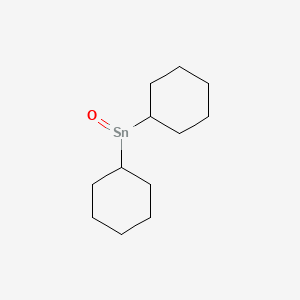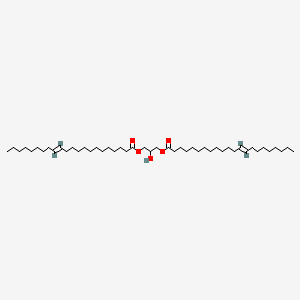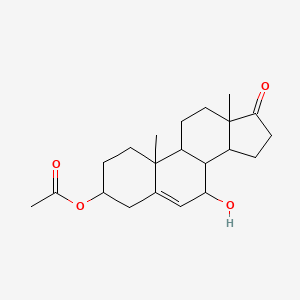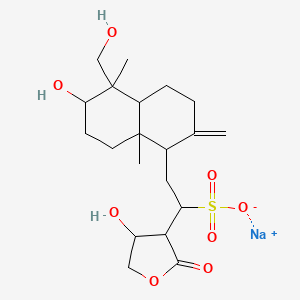
Andrographolidi natrii bisulfis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andrographolidi natrii bisulfis is a sodium bisulfite addition compound of andrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata. This compound is known for its diverse biological activities, including anti-inflammatory, antiviral, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of andrographolidi natrii bisulfis involves the addition of a sodium bisulfite solution to an alcohol solution of andrographolide. The mixture is then heated to reflux, and the alcohol is recovered. The solution is cooled, extracted with chloroform multiple times, filtered, vacuum concentrated, crystallized, suction filtered, and vacuum dried to obtain the white sodium bisulfite andrographolide addition compound .
Industrial Production Methods: Industrial production follows a similar process but on a larger scale, ensuring high purity and stability of the final product. The process involves precise control of reaction conditions and purification steps to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Andrographolidi natrii bisulfis undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of andrographolide with enhanced biological activities, such as improved anti-inflammatory and antiviral properties .
Scientific Research Applications
Andrographolidi natrii bisulfis has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, viral infections, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of andrographolidi natrii bisulfis involves multiple molecular targets and pathways. It acts on inflammatory signal transduction pathways, suppressing the expression of cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. It also inhibits the activation of nuclear factor kappa B, a transcription factor involved in inflammation .
Comparison with Similar Compounds
- Andrographolide
- Sodium bisulfite
- Andrographolide derivatives
Comparison: Andrographolidi natrii bisulfis is unique due to its combination of andrographolide and sodium bisulfite, which enhances its stability and bioavailability compared to andrographolide alone. This compound also exhibits a broader range of biological activities, making it a valuable candidate for therapeutic applications .
Properties
Molecular Formula |
C20H31NaO8S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
sodium;2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(4-hydroxy-2-oxooxolan-3-yl)ethanesulfonate |
InChI |
InChI=1S/C20H32O8S.Na/c1-11-4-5-15-19(2,7-6-16(23)20(15,3)10-21)12(11)8-14(29(25,26)27)17-13(22)9-28-18(17)24;/h12-17,21-23H,1,4-10H2,2-3H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
XHBCUTLNPPEFIQ-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C(COC3=O)O)S(=O)(=O)[O-])(C)CO)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)
![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)

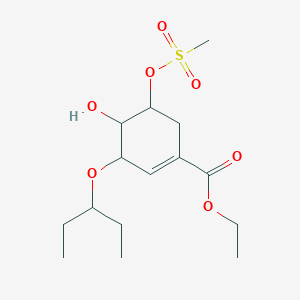

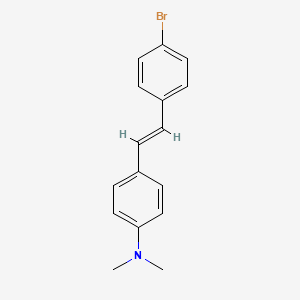
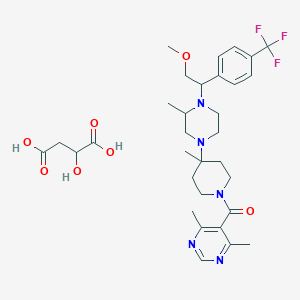
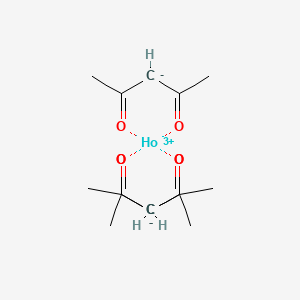
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
